1-Benzyl-2-(fluoromethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
955036-17-6 |
|---|---|
Molecular Formula |
C13H18FN |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-benzyl-2-(fluoromethyl)piperidine |
InChI |
InChI=1S/C13H18FN/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
WDHFEVDSKKVZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CF)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 2 Fluoromethyl Piperidine and Its Structural Analogues
Strategic Approaches to N-Benzylpiperidine Core Synthesis
The piperidine (B6355638) ring, particularly when N-benzylated, is a common scaffold in many pharmaceutical compounds. nih.gov Its synthesis has been accomplished through several strategic pathways, each offering distinct advantages in terms of efficiency, complexity, and substituent tolerance.
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. taylorfrancis.com This approach is valued for its atom economy and ability to rapidly generate molecular complexity from simple precursors. researchgate.net While the classic Ugi four-component reaction (U-4CR) typically produces α-acylamino amides, variations and other MCRs are adept at constructing heterocyclic systems like piperidines.
For instance, a pseudo five-component reaction involving aromatic aldehydes, anilines, and acetoacetate derivatives can yield highly functionalized piperidine structures in a one-pot synthesis. researchgate.net Another example is the synthesis of carfentanil, a potent analgesic with a 4-aminopiperidine core, which can be achieved via a Ugi-type reaction, demonstrating the utility of MCRs in building this heterocyclic framework. nih.gov These reactions offer a convergent and diversity-oriented pathway to complex piperidine derivatives.
| Reaction Type | Components | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Pseudo Five-Component | Aromatic Aldehyde, Aniline, Alkyl Acetoacetate | Dual-functional ionic liquid, Reflux | One-pot synthesis of highly substituted piperidones. | researchgate.net |
| Zirconium-Catalyzed Three-Component | Aromatic Aldehyde, Amine, Acetoacetic Ester | ZrOCl₂·8H₂O, Reflux in Ethanol | Aqua-compatible catalyst for functionalized piperidines. | taylorfrancis.com |
| Ugi-type Synthesis of Carfentanil | 4-piperidone derivative, Aniline, Propionic acid, Convertible isocyanide | One-pot reaction | Demonstrates MCR applicability for complex piperidine-containing APIs. | nih.gov |
Intramolecular cyclization represents a powerful strategy for forming ring structures from linear precursors. A classic example is the Hofmann–Löffler–Freytag (HLF) reaction, which involves the photochemical or thermal decomposition of N-haloamines to generate nitrogen-centered radicals. researchgate.net These radicals can abstract a hydrogen atom from a remote carbon (typically at the δ-position) via an intramolecular 1,5-hydrogen atom transfer (HAT). The resulting carbon-centered radical then cyclizes to form a five-membered pyrrolidine or, less commonly, a six-membered piperidine ring. researchgate.netnih.gov The regioselectivity (pyrrolidine vs. piperidine) is largely governed by the kinetic preference for the 1,5-HAT process. nih.gov
Modern adaptations of this chemistry utilize metal catalysts or photoredox conditions to achieve similar transformations with greater control and under milder conditions. nih.govresearchgate.net For example, a method developed by Nagib and colleagues interrupts the HLF reaction by using a chiral copper catalyst to intercept the N-centered radical relay. This enables an enantioselective δ C-H cyanation of acyclic amines, producing δ-aminonitriles which are valuable precursors that can be cyclized to form chiral piperidines. nih.gov This radical-mediated approach provides a novel disconnection for piperidine synthesis from simple acyclic amines. nih.gov
The catalytic hydrogenation of pyridines and their derivatives is one of the most direct and widely used methods for synthesizing the piperidine core. This approach involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring using hydrogen gas and a transition-metal catalyst. utoronto.ca However, the aromaticity of pyridine makes it relatively resistant to reduction, often requiring harsh conditions.
A successful strategy to overcome this challenge is the activation of the pyridine ring by N-alkylation (e.g., N-benzylation) to form a pyridinium salt. These salts are significantly more reactive towards hydrogenation. dicp.ac.cn Various transition metals, including rhodium, palladium, and iridium, have been shown to effectively catalyze this transformation. dicp.ac.cnnih.govresearchgate.net The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation, particularly when other reducible functional groups are present. researchgate.net For instance, heterogeneous palladium catalysts are effective for the cis-selective hydrogenation of fluoropyridines, providing a direct route to fluorinated piperidines. acs.org
| Precursor | Catalyst System | Conditions | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| N-Benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}₂] / (R)-SynPhos | 600 psi H₂, PhMe/CH₂Cl₂ | (R)-1-Benzyl-2-phenylpiperidine | 93% yield, 92% ee | dicp.ac.cn |
| 4-(4-Fluorobenzyl)pyridine | Rhodium on Carbon (Rh/C) | Solvent/Temperature dependent | 4-(4-Fluorobenzyl)piperidine | High activity and conversion | researchgate.net |
| Various Fluoropyridines | Palladium on Carbon (Pd/C) | AcOH, H₂O, H₂ | cis-Fluoropiperidines | Good yields, high diastereoselectivity | acs.org |
| Trifluoromethyl-substituted Pyridinium HCl | Iridium / Chiral Ligand | H₂ | Chiral Trifluoromethyl-piperidines | Up to 90% ee | rsc.org |
Stereoselective Synthesis of Fluorinated N-Benzylpiperidine Architectures
Introducing both fluorine and stereocenters into the piperidine ring adds significant value, as these features can profoundly influence the pharmacological properties of a molecule. The synthesis of such complex architectures requires precise control over the reaction's stereochemical outcome.
Diastereoselective synthesis aims to produce one diastereomer of a molecule in preference to others. In the context of fluorinated piperidines, a powerful method is the substrate-controlled hydrogenation of a pre-functionalized fluoropyridine. A rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been developed that transforms fluoropyridine precursors into a wide range of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This method establishes a defined spatial relationship between the fluorine atom and other substituents on the piperidine ring.
Another approach involves the electrophilic fluorination of N-protected 2-piperideines, followed by the addition of a nucleophile. This sequence can generate 2,3-disubstituted fluoropiperidines, where the diastereoselectivity of the nucleophilic addition is controlled by the existing stereocenter created during fluorination. researchgate.net
Enantioselective synthesis is crucial for producing a single enantiomer of a chiral drug, which is often the biologically active form. Several strategies have been developed to access chiral fluorinated piperidines.
One prominent method is the asymmetric hydrogenation of prochiral pyridinium salts using a chiral transition-metal catalyst. An iridium-based catalyst system has been successfully used for the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides, generating multiple stereocenters, including a trifluoromethyl-bearing carbon, with high enantiomeric excess (ee). rsc.org
Alternatively, a chiral auxiliary approach can be employed. A fluoropyridine bearing a removable chiral group (an auxiliary) can be hydrogenated in a diastereoselective manner. The auxiliary directs the approach of hydrogen to one face of the ring. Subsequent removal of the auxiliary reveals the enantioenriched fluorinated piperidine. nih.govacs.org This strategy has been used to prepare enantioenriched piperidines with an enantiomeric ratio of 95:5. nih.govacs.org Intramolecular Mannich reactions using homochiral α-trifluoromethyl-β-amino ketals have also been reported as a key step in the asymmetric synthesis of α-(trifluoromethyl)pipecolic acids, which are chiral, fluorinated piperidine derivatives. researchgate.net
Introduction of the Fluoromethyl Group via Selective Fluorination Strategies
The selective introduction of a fluoromethyl group is a key challenge in the synthesis of the target compound and its analogues. Two principal strategies are employed: post-cyclization fluorination of a pre-formed piperidine ring and the incorporation of a fluorinated building block during the synthesis of the piperidine scaffold itself.
Post-cyclization fluorination involves the synthesis of a suitable piperidine precursor, followed by a fluorination reaction to introduce the fluoromethyl group. A common and effective approach is the deoxofluorination of a corresponding alcohol.
The synthesis of the requisite precursor, (1-benzylpiperidin-2-yl)methanol, is a well-established procedure. This alcohol can then be subjected to deoxofluorination to replace the hydroxyl group with a fluorine atom. While a specific protocol for the deoxofluorination of (1-benzylpiperidin-2-yl)methanol to yield 1-Benzyl-2-(fluoromethyl)piperidine is not extensively detailed in readily available literature, the reaction is commonly achieved using specialized fluorinating agents.
Table 1: Common Deoxofluorinating Agents
| Reagent Name | Chemical Formula | Typical Reaction Conditions |
| Diethylaminosulfur trifluoride (DAST) | (C₂H₅)₂NSF₃ | Anhydrous CH₂Cl₂ at low temperatures (e.g., -78 °C to room temperature) |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | (CH₃OCH₂CH₂)₂NSF₃ | Anhydrous CH₂Cl₂ or other aprotic solvents, often at room temperature or slightly elevated temperatures |
The reaction proceeds via the activation of the primary alcohol by the fluorinating agent, followed by nucleophilic substitution by fluoride. The choice of reagent and reaction conditions is critical to minimize potential side reactions and ensure a good yield of the desired fluorinated product.
An alternative and often highly efficient strategy involves the use of a pre-fluorinated building block, such as 2-(fluoromethyl)piperidine, which is then elaborated to the final target molecule. This approach circumvents the often harsh conditions of late-stage fluorination.
The synthesis of the 2-(fluoromethyl)piperidine core can be envisioned through several routes, drawing parallels from the synthesis of the analogous 2-(trifluoromethyl)piperidine (B127925). One potential pathway involves the reduction of a corresponding fluorinated pyridine derivative, 2-(fluoromethyl)pyridine. Catalytic hydrogenation is a common method for the reduction of pyridines to piperidines.
Table 2: Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Reaction Conditions |
| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., MeOH, EtOH, AcOH), room temperature to elevated temperatures |
| Platinum(IV) oxide (PtO₂) | H₂ gas, acidic conditions (e.g., AcOH), room temperature |
| Rhodium on Alumina (Rh/Al₂O₃) | H₂ gas, various solvents, often requiring higher pressures |
Once the 2-(fluoromethyl)piperidine building block is obtained, the final step is the introduction of the benzyl (B1604629) group onto the nitrogen atom. This is a standard N-alkylation reaction, typically achieved by reacting the secondary amine with a benzyl halide, such as benzyl bromide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
Table 3: Conditions for N-Alkylation of Piperidines
| Reagent | Base | Solvent | Typical Temperature |
| Benzyl bromide | K₂CO₃, Na₂CO₃, or Et₃N | Acetonitrile, DMF, or THF | Room temperature to reflux |
| Benzyl chloride | K₂CO₃, Na₂CO₃, or Et₃N | Acetonitrile, DMF, or THF | Room temperature to reflux |
Advanced Chemical Transformations and Functionalization of the Piperidine Ring System
Further functionalization of the this compound scaffold can provide access to a diverse range of structural analogues. These transformations can target the benzyl group, the piperidine ring, or the fluoromethyl substituent, although the latter is generally less reactive.
Functionalization of the N-benzylpiperidine core often focuses on the positions alpha to the nitrogen atom. While direct C-H functionalization of the piperidine ring can be challenging, various methods have been developed for the selective introduction of substituents. These can include metal-catalyzed cross-coupling reactions or the generation of iminium ion intermediates that can be trapped by nucleophiles.
For instance, the selective α-functionalization of N-alkyl piperidines has been achieved through the formation of endo-iminium ions from the corresponding N-oxides, followed by the addition of carbon-based nucleophiles acs.org. This approach allows for the introduction of a variety of alkyl and aryl groups at the C2 or C6 position of the piperidine ring.
Modifications to the benzyl group can be achieved through standard aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the N-benzylpiperidine precursor before the introduction of the fluoromethyl group, or on the final product, provided the reaction conditions are compatible with the piperidine and fluoromethyl moieties.
Structure Activity Relationship Sar Studies of 1 Benzyl 2 Fluoromethyl Piperidine Analogues
Modulation of N-Benzyl Substitution on Biological Activity Profiles
The introduction of substituents onto the aromatic ring of the N-benzyl group is a common strategy to modulate biological activity. The nature, position, and size of these substituents can lead to significant changes in target affinity and selectivity. For instance, in a series of N-benzyl piperidine (B6355638) analogues designed to interact with monoamine transporters, substituents at the ortho and meta positions of the benzyl (B1604629) ring were systematically varied. uky.edunih.gov
Research has shown that the placement of a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, can have dramatic effects. uky.edunih.gov The trifluoromethyl group is known to be significantly bulkier than a methyl group and can alter the electronic properties of the aromatic ring, influencing drug-receptor interactions. mdpi.com In one study, an analogue featuring a C2-trifluoromethylbenzyl group was found to act as an allosteric modulator of the human serotonin (B10506) transporter (hSERT), with little affinity for the dopamine (B1211576) transporter (DAT) or norepinephrine (B1679862) transporter (NET). uky.edunih.gov This highlights how a single substituent can shift the mechanism of action from direct binding to allosteric modulation.
Other halogen substituents also play a crucial role. The introduction of fluorine, for example, can enhance metabolic stability and binding affinity. researchgate.nettandfonline.com The strategic placement of halogens can fine-tune the electronic and lipophilic properties of the benzyl moiety to optimize interactions within the binding pocket of a target protein. nih.gov Studies on various N-benzyl piperidine series have demonstrated that substitutions on the benzyl ring can generate compounds with a wide range of selectivity ratios between different transporters, such as SERT and DAT. uky.edunih.gov
| N-Benzyl Ring Substituent | Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | ortho (C2) | Acted as an allosteric modulator of the serotonin transporter (SERT); had low affinity for DAT and NET. | uky.edunih.gov |
| Various Substituents | ortho, meta | Produced a broad range of SERT/DAT selectivity ratios, with several compounds showing low nanomolar affinity for DAT. | nih.gov |
| Fluorine (-F) | para (C4) | In many drug classes, p-fluorophenyl groups are required for biological activity, enhancing metabolic stability and potency. | nih.gov |
The benzyl group is not merely a passive scaffold; its conformation and electronic properties are integral to how a ligand docks with its biological target. The N-benzylpiperidine motif has been identified as a primary pharmacophoric group responsible for the antagonist activity of certain compounds at α7 nicotinic acetylcholine (B1216132) receptors. scispace.com
Docking studies have revealed that the benzyl moiety often occupies a specific hydrophobic pocket within the receptor's binding site. nih.gov Its orientation is critical for establishing stabilizing van der Waals interactions with hydrophobic amino acid residues. nih.gov The flexibility of the bond between the nitrogen atom and the benzyl group allows the aromatic ring to adopt an optimal conformation to fit within this pocket, thereby anchoring the ligand.
The electronic nature of the benzyl group contributes to its binding through π-π stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the binding site. Furthermore, cation-π interactions can occur between the positively charged piperidine nitrogen (at physiological pH) and the electron-rich face of an aromatic residue. nih.gov The introduction of electron-withdrawing or electron-donating substituents on the benzyl ring alters its electron density, which in turn modulates the strength of these crucial non-covalent interactions. libretexts.org
Role of the Fluoromethyl Group at the 2-Position of the Piperidine Ring
The substitution of a fluoromethyl group at the C-2 position of the piperidine ring is a key design element. The unique properties of the fluorine atom can significantly influence the molecule's physicochemical properties and its interaction with biological targets.
Fluorine possesses a unique combination of properties that make it highly valuable in drug design. researchgate.net
Electronic Effects : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. tandfonline.comresearchgate.net This can lower the pKa of nearby basic amines, like the piperidine nitrogen, affecting the molecule's ionization state at physiological pH. nih.govresearchgate.net This modulation of basicity can be critical for optimizing binding affinity and pharmacokinetic properties. The carbon-fluorine (C-F) bond is exceptionally strong and stable, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the drug. researchgate.nettandfonline.com
Steric Effects : With a van der Waals radius of 1.47 Å, the fluorine atom is only slightly larger than hydrogen (1.20 Å). tandfonline.com This small size means that replacing a hydrogen atom with fluorine often results in minimal steric perturbation, allowing the modified compound to fit into the same binding pockets as its non-fluorinated counterpart. tandfonline.combenthamscience.com The trifluoromethyl (-CF₃) group, while also a derivative of fluorine chemistry, is considerably larger and is often considered sterically similar to an isopropyl group. mdpi.comnih.gov
Lipophilicity : The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity. nih.govbenthamscience.com This enhanced lipophilicity can improve a compound's ability to cross cell membranes and the blood-brain barrier, and can also strengthen hydrophobic interactions within the target's binding site. researchgate.netbenthamscience.com
When comparing fluorine to other halogens (chlorine, bromine, iodine), its unique combination of small size and high electronegativity often provides distinct advantages. While other halogens can also block metabolic oxidation, fluorine is often preferred due to its minimal steric bulk. nih.gov
In many cases, fluorinated compounds exhibit superior biological activity compared to their counterparts containing other halogens or no halogen at all. For example, in the development of certain kinase inhibitors, structure-activity relationship tests showed that while bromine was preferred at one position, fluorine was optimal at another, leading to a bromofluorophenyl group that guided the molecule deep into a hydrophobic pocket and increased potency. nih.gov The replacement of a C-H bond with a C-F bond can lead to more potent and metabolically stable drugs. researchgate.nettandfonline.com In contrast, larger halogens can introduce unfavorable steric clashes within a binding site, leading to a loss of activity.
| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |
|---|---|---|---|---|
| van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | 1.85 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 3.16 | 2.96 |
| Effect on Lipophilicity | Baseline | Increases | Increases significantly | Increases significantly |
| Common Role in SAR | Unsubstituted reference | Metabolic blocker, enhances binding, minimal steric change. tandfonline.com | Metabolic blocker, significant steric and electronic change. | Metabolic blocker, large steric and electronic change. |
Systematic Modifications of the Piperidine Ring for SAR Elucidation
The piperidine ring itself is not merely a passive linker but an active component of the pharmacophore that can be systematically modified to probe SAR. researchgate.net Such modifications can include altering ring substitution, changing ring stereochemistry, or even replacing the piperidine with another heterocyclic system.
Exploring different substituents on the piperidine ring is a common strategy to improve properties like metabolic stability or to introduce new interactions with the target. researchgate.net For example, N-demethylation of certain piperidine-based ligands was shown to improve activity at SERT and NET. nih.gov Conversely, replacing the N-methyl group with larger phenylalkyl groups in the same series led to decreased activity at all monoamine transporters, indicating a sensitive steric requirement at the nitrogen atom. nih.gov
In some studies, the piperidine ring has been replaced with a piperazine (B1678402) ring to assess the influence of the additional nitrogen atom. In one instance, this modification from a benzylpiperidine to a benzylpiperazine derivative had only a slight impact on enzymatic potency, suggesting that for that particular target, the core heterocyclic structure could be varied without a major loss of activity. unisi.it The synthesis of diverse piperidine derivatives through various chemical routes, such as the reduction of corresponding pyridine (B92270) precursors, allows for a thorough exploration of the chemical space around this important scaffold. nih.gov These systematic modifications are crucial for elucidating the precise structural requirements for optimal biological activity.
Investigation of Ring System Variations (e.g., Spiro-Piperidines, Piperazine Hybrids)
The exploration of ring system variations, such as the formation of spiro-piperidines or the hybridization with piperazine, is a common strategy in drug discovery to explore new chemical space and optimize pharmacological profiles.
Spiro-Piperidines: The creation of a spirocyclic system at the 4-position of the piperidine ring introduces conformational rigidity and a three-dimensional architecture that can lead to enhanced receptor binding and selectivity. Studies on various spiro-piperidine derivatives have demonstrated their potential as antileishmanial agents and inhibitors of fatty acid synthesis in pathogens. researchgate.netnih.gov For example, certain spiro[chromanone-2,4'-piperidine]-4-one derivatives have shown excellent inhibitory activities against various pathogenic bacteria. nih.gov However, these reported spiro-piperidines are not derived from a 2-fluoromethylpiperidine core, making direct SAR comparisons impossible.
Piperazine Hybrids: The replacement of the piperidine ring with or the addition of a piperazine moiety can introduce an additional nitrogen atom, which can serve as a hydrogen bond acceptor or a point for further substitution, significantly altering a compound's properties. The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents. nih.gov The investigation of piperazine hybrids of other piperidine-containing compounds has been a fruitful area of research. For instance, the replacement of a piperidine with a piperazine ring has been shown to modulate activity at histamine (B1213489) H3 and sigma-1 receptors. nih.gov Despite the potential of such modifications, there is no available research detailing the synthesis or biological evaluation of piperazine hybrids based on the 1-benzyl-2-(fluoromethyl)piperidine structure.
Biological Target Interactions and Mechanistic Insights of N Benzylpiperidine Derivatives Excluding Human Clinical Data
Enzyme Inhibition Studies of Related Compounds
N-benzylpiperidine derivatives have been shown to inhibit a variety of enzymes implicated in diverse physiological and pathological processes. The following subsections detail the mechanisms and modalities of this inhibition for several key enzyme targets.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. nih.gov Its inhibition can lead to the disruption of cellular proliferation, making it a target for antimicrobial and anticancer therapies. nih.govnih.gov While direct studies on the DHFR inhibitory activity of 1-Benzyl-2-(fluoromethyl)piperidine are not available, research on related piperidine-containing compounds provides insights into potential mechanisms.
A study on 4-piperidine-based thiosemicarbazones demonstrated potent inhibitory activity against DHFR. nih.gov The synthesized compounds exhibited IC50 values in the micromolar range, with the most potent derivative showing an IC50 of 13.70 ± 0.25 µM. nih.gov In silico molecular docking studies suggested that these compounds bind to the active site of the DHFR enzyme. nih.gov The inhibition of DHFR by these derivatives leads to a depletion of intracellular reduced folates, which are necessary for the biosynthesis of thymidylate, purine (B94841) nucleotides, and several amino acids, ultimately causing cellular instability and death. nih.gov
DHFR inhibitors are broadly classified as structural analogues of the substrate dihydrofolate that bind to the active site. nih.gov The inhibition mechanism is typically competitive, where the inhibitor vies with the natural substrate for binding to the enzyme. nih.gov
Table 1: DHFR Inhibition by Piperidine-Based Thiosemicarbazones
| Compound | Structure | IC50 (µM) |
|---|---|---|
| 5p | 4-Piperidinylbeznaldehyde-based thiosemicarbazone derivative | 13.70 ± 0.25 |
| Range for series 5(a-s) | Various 4-piperidine-based thiosemicarbazones | 13.70 - 47.30 |
Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govunisi.it Inhibition of MAGL leads to elevated levels of 2-AG, which has shown therapeutic potential in neurodegenerative diseases, inflammation, and cancer. nih.govunisi.it
A new class of benzylpiperidine-based MAGL inhibitors has been synthesized and characterized. nih.govnih.gov One of the most potent compounds in this series, compound 13 , demonstrated a reversible and competitive mechanism of action with an IC50 value of 2.0 nM on the isolated enzyme and a Ki value of 1.42 nM. nih.gov This compound exhibited notable selectivity for MAGL over other components of the endocannabinoid system, such as FAAH, CB1, and CB2 receptors. nih.gov The reversible nature of these inhibitors is a significant advantage, as they are expected to have fewer side effects compared to irreversible inhibitors. lookchem.com
Another study focused on benzylpiperidine and benzylpiperazine derivatives as reversible MAGL inhibitors. The research was prompted by the discovery of a benzylpiperidine MAGL inhibitor, and the study explored the replacement of an oxygen atom with a sulfur atom as a linker. The most promising compounds from this series showed potent inhibition of MAGL in both isolated enzyme and cell-based assays.
Table 2: MAGL Inhibition by Benzylpiperidine Derivatives
| Compound | Description | IC50 (nM) | Inhibition Type |
|---|---|---|---|
| Compound 13 | Benzylpiperidine derivative | 2.0 | Reversible, Competitive |
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation. nih.gov While direct evidence for N-benzylpiperidine derivatives as COX inhibitors is limited, related compounds have been studied. For example, amide derivatives of the non-steroidal anti-inflammatory drugs (NSAIDs) flurbiprofen (B1673479) and naproxen (B1676952) have been synthesized and evaluated for their ability to inhibit both FAAH and COX enzymes. nih.gov
USP1/UAF1 Deubiquitinase: The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with UAF1, is a regulator of the DNA damage response and a promising anticancer target. mdpi.comnih.gov N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent and selective inhibitors of the USP1/UAF1 complex. mdpi.comnih.gov One such inhibitor, ML323, exhibits nanomolar inhibitory potency and has been shown to increase the monoubiquitinated forms of PCNA and FANCD2, which are key proteins in DNA damage tolerance pathways. mdpi.comnih.gov The inhibition mechanism of ML323 is suggested to be allosteric. nih.gov
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and dermatological applications. mdpi.com While direct studies on N-benzylpiperidine derivatives are scarce, N-(acryloyl)benzamide derivatives have been designed and synthesized as tyrosinase inhibitors. mdpi.com The most potent compounds in this series showed stronger inhibition than kojic acid, a well-known tyrosinase inhibitor. mdpi.com Docking studies indicated that these compounds bind to the active site of tyrosinase. mdpi.com
Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades the endocannabinoid anandamide. semanticscholar.org N-benzylamide derivatives of ibuprofen (B1674241) have been synthesized and shown to inhibit FAAH. semanticscholar.org For instance, N-benzyl-2-(4-isobutylphenyl)propanamide demonstrated FAAH inhibitory activity. semanticscholar.org
Soluble Epoxide Hydrolase (sEH): sEH is an enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diols. mdpi.comdrugbank.com Inhibition of sEH is a therapeutic strategy for various diseases, including pain and inflammation. drugbank.commdpi.com Although direct data on this compound is unavailable, piperidyl-urea derivatives have been designed as potent sEH inhibitors. mdpi.com
Leukotriene A4 Hydrolase (LTA4H): LTA4H is a bifunctional enzyme that catalyzes the final step in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). Novel piperidine (B6355638) and piperazine (B1678402) derivatives have been developed as LTA4H inhibitors, with the most potent compounds showing good efficacy in both enzymatic and functional assays. One such inhibitor, 1-[4-(benzothiazol-2-yloxy)-benzyl]-piperidine-4-carboxylic acid, demonstrated dose-dependent inhibition of LTB4 production.
Aromatase: Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. unisi.it While specific N-benzylpiperidine derivatives as aromatase inhibitors were not identified in the search, the development of nonsteroidal aromatase inhibitors often involves heterocyclic nitrogen atoms, such as those in triazole and imidazole (B134444) rings, which coordinate with the heme iron of the enzyme.
Receptor and Transporter Modulation by N-Benzylpiperidine Derivatives
In addition to enzyme inhibition, N-benzylpiperidine derivatives have been shown to modulate the function of various receptors and transporters, which are critical components of neuronal signaling.
The serotonin (B10506) transporter (SERT) is a key regulator of serotonergic neurotransmission and the primary target for many antidepressant medications. Allosteric modulators of SERT offer a novel therapeutic approach by binding to a site distinct from the primary substrate-binding site (orthosteric site).
While specific data for this compound is not available, research has identified allosteric binding pockets on SERT. A virtual screen for small-molecule modulators targeting a pocket at the interface between extracellular loops 1 and 3 led to the identification of a molecule, ATM7, that enhances serotonin reuptake. This molecule appears to stabilize an outward-facing conformation of the transporter, thereby facilitating the interaction of serotonin with SERT, particularly at low substrate concentrations. This demonstrates the potential for small molecules, which could include N-benzylpiperidine derivatives, to act as allosteric modulators of SERT.
Dopamine (B1211576) receptors, particularly the D4 subtype, are implicated in various central nervous system functions and are a target for antipsychotic drugs. nih.gov Several studies have identified N-benzylpiperidine derivatives as potent and selective antagonists of the dopamine D4 receptor. nih.govnih.gov
One study described a series of 3- and 4-oxopiperidine scaffolds that act as D4 antagonists. nih.gov These compounds were found to be selective against other dopamine receptor subtypes. nih.gov Another investigation focused on piperidine-based ligands as analogs of known potent and selective D4 receptor compounds. nih.gov A 4-benzyl derivative emerged as a particularly interesting compound, exhibiting a favorable D4 receptor affinity and selectivity profile and behaving as an antagonist in functional assays. nih.gov These findings highlight the potential of the N-benzylpiperidine scaffold in the design of selective dopamine D4 receptor antagonists.
Positive Allosteric Modulation (PAM) of Muscarinic Acetylcholine (B1216132) Receptor Subtype 5 (M5)
There is no available scientific literature detailing the activity of this compound as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. While the broader class of N-benzylpiperidine derivatives has been a subject of investigation for M5 modulation, with some analogues showing potential, specific data for the fluoromethyl derivative is not present in published studies. nih.govnih.gov
Computational and Theoretical Investigations on N Benzylpiperidine Analogues
Molecular Docking and Ligand-Protein Interaction Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iosrjournals.org This method is instrumental in understanding how N-benzylpiperidine analogues might interact with biological targets.
Molecular docking simulations are used to predict the binding affinity, often expressed as a docking score or estimated binding free energy (in kcal/mol), of a ligand to a protein target. For instance, in a study of benzylpiperidine and benzylpiperazine derivatives as potential inhibitors for monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system, molecular modeling was used to predict the binding mode of the most potent compounds. unisi.it These simulations help elucidate how the ligand fits within the active site of the enzyme, revealing the specific conformation it adopts upon binding. unisi.it
Similarly, studies on N-substituted benzylacetamides targeting the HIV-1 reverse transcriptase found that active compounds docked efficiently within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, consistent with their experimental antiviral activity. nih.gov For N-benzylpiperidine analogues designed as multi-target inhibitors for Alzheimer's disease, computational docking indicated the formation of favorable complexes with both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). unisi.it These analyses are crucial for optimizing the chemical structure to improve binding and, consequently, inhibitory activity.
A key outcome of docking analysis is the identification of specific amino acid residues within the protein's binding pocket that are critical for the interaction. The N-benzylpiperidine motif is known to provide crucial cation-π interactions with target proteins. nih.gov
In a docking study of N-benzyl-piperidinium compounds with σ2 receptors, the N-benzyl-piperidinium system was observed to bind to a pocket formed by specific residues including His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, Tyr150, Asp29, and Glu73. nih.gov The amino acids Asp29 and Glu73 were identified as key in stabilizing the compounds in the active site. nih.gov Another study on pyrazolobenzothiazine derivatives targeting HIV-1 reverse transcriptase used molecular docking to gain insight into the molecular mechanism, showing that the most effective compounds bound deeply in the NNRTI binding pocket. nih.gov Such information is invaluable for structure-based drug design, allowing chemists to modify ligands to enhance interactions with these critical residues.
Interactive Data Table: Molecular Docking of N-Benzylpiperidine Analogues
| Compound/Derivative | Target Protein | Key Interacting Residues | Predicted Binding Interaction |
| N-benzyl-piperidinium derivative | σ2 Receptor | His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, Tyr150, Asp29, Glu73 | π–anion interactions with Glu73 |
| Benzylpiperidine derivative | Monoacylglycerol Lipase (MAGL) | Not specified | Reversible inhibition |
| N-substituted benzylacetamide | HIV-1 Reverse Transcriptase | Not specified | Deep binding in NNRTI pocket |
Applications of Density Functional Theory (DFT) in Molecular Characterization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of N-benzylpiperidine scaffolds.
DFT calculations are employed to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap is associated with higher chemical reactivity and lower kinetic stability. nih.gov For example, a DFT study on benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate calculated the HOMO-LUMO energy gap to be 4.0319 eV. nih.gov
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on a molecule and help predict sites for electrophilic or nucleophilic attack. nih.gov In an analysis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT calculations at the B3LYP/6–311++G(d,p) level were used to map the MEP surface, aiding in the investigation of intermolecular interactions. nih.gov Mulliken charge analysis on the same compound revealed that the nitrogen atom of the piperidine (B6355638) ring possessed a high negative charge, indicating its potential role in hydrogen bonding. nih.gov
DFT methods are highly effective for determining the most stable three-dimensional conformation of a molecule through geometry optimization. nih.gov This process calculates the minimized energy structure, providing precise information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
In a study of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine derivative, the geometry was optimized using the DFT/B3LYP/6-311++G (2d, p) method to determine its stable configuration. nih.gov Similarly, for benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, DFT structure optimization was performed, and the resulting theoretical bond lengths and angles were compared with experimental X-ray diffraction data to validate the computational model. nih.gov Such analyses are fundamental to understanding the structural basis of a molecule's activity.
Interactive Data Table: DFT-Calculated Properties of Piperidine Analogues
| Compound | DFT Method/Basis Set | Calculated Property | Value |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | B3LYP/6–311++G(d,p) | Mulliken charge on Piperidine Nitrogen | -0.4177e |
| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | B3LYP/6–311 G(d,p) | HOMO Energy | -6.3166 eV |
| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | B3LYP/6–311 G(d,p) | LUMO Energy | -2.2847 eV |
| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | B3LYP/6–311 G(d,p) | HOMO-LUMO Energy Gap | 4.0319 eV |
In Silico Prediction Tools for Pharmacological Activity and Target Identification
Web tools like SwissTargetPrediction are used to identify the most probable protein targets for new piperidine derivatives based on their chemical structure. clinmedkaz.orgclinmedkaz.org Another widely used tool is PASS (Prediction of Activity Spectra for Substances), which predicts a wide spectrum of possible biological activities based on the structure of a compound. clinmedkaz.orgclinmedkaz.org For several new piperidine derivatives, PASS analysis predicted potential efficacy in treating cancer and central nervous system diseases, as well as local anesthetic and antiarrhythmic activities. clinmedkaz.orgclinmedkaz.org
Inverse docking is another valuable technique for target identification, where a single ligand is screened against a library of numerous protein structures to find potential binding partners. koreascience.kr These predictive methods are crucial in the early stages of drug discovery, helping to prioritize compounds for further preclinical investigation and to understand their potential therapeutic applications and mechanisms of action. clinmedkaz.org
Application of Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the potential biological activities of a drug-like molecule based on its structural formula. The prediction is grounded in a training set of known biologically active substances. For a novel compound like "1-Benzyl-2-(fluoromethyl)piperidine," a PASS analysis would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) or inactive (Pi).
While a specific PASS prediction for "this compound" is not publicly available in the referenced literature, the general application of PASS to piperidine derivatives has demonstrated its utility in identifying a wide range of potential pharmacological effects. clinmedkaz.orgclinmedkaz.org Studies on various piperidine compounds have shown predictions for activities such as enzyme inhibition, receptor antagonism, and effects on the central nervous system. clinmedkaz.orgclinmedkaz.org For instance, PASS analysis of some piperidine derivatives has predicted anti-parkinsonian and anti-dyskinetic activities. clinmedkaz.org Given the structural similarities to known bioactive molecules, a PASS prediction for "this compound" would likely suggest potential interactions with targets such as monoamine oxidases, cholinesterases, or sigma receptors, which are common targets for N-benzylpiperidine scaffolds.
The predicted spectrum of activities can guide further experimental studies, helping to prioritize the most probable therapeutic applications for the compound.
Utilisation of Target Prediction Algorithms (e.g., SwissTargetPrediction)
Target prediction algorithms, such as SwissTargetPrediction, offer a complementary approach to PASS by identifying the most probable protein targets of a small molecule. These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets. To perform a prediction for "this compound," its chemical structure, typically represented as a SMILES string (C1CN(CC2=CC=CC=C2)C(CF)CCCC1), is submitted to the web-based tool.
The SwissTargetPrediction tool then screens this structure against a database of known active molecules and their targets, providing a ranked list of potential protein targets. The output typically includes the target class, the probability of interaction, and known ligands that are similar to the query molecule.
For "this compound," based on predictions for structurally related N-benzylpiperidine and fluorinated piperidine analogues, the likely predicted targets would include:
Enzymes: Such as Monoamine oxidase A/B, Acetylcholinesterase, and Butyrylcholinesterase. N-benzylpiperidine derivatives are well-documented inhibitors of these enzymes. nih.gov
G-protein coupled receptors (GPCRs): Including dopamine (B1211576), serotonin (B10506), and sigma receptors. The piperidine moiety is a common scaffold for ligands of these receptors.
Ion Channels: Such as voltage-gated sodium or calcium channels.
The predictions from SwissTargetPrediction can provide valuable hypotheses for the mechanism of action of "this compound" and can be instrumental in designing focused biological assays to validate these potential interactions.
Analysis of Molecular Descriptors and Drug-Likeness (excluding specific dosage/administration)
The evaluation of molecular descriptors and drug-likeness is a critical step in assessing the potential of a compound to be developed into a viable drug. These parameters provide insights into the physicochemical properties of the molecule, which in turn influence its pharmacokinetic profile.
Molecular Descriptors:
Key molecular descriptors for "this compound" can be calculated using various computational tools. These descriptors provide a quantitative representation of the molecule's properties.
| Molecular Descriptor | Predicted Value/Range | Significance |
| Molecular Weight | ~209.28 g/mol | Influences absorption and distribution. |
| LogP (Octanol/Water Partition Coefficient) | ~3.0-3.5 | Indicates lipophilicity and ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | ~3.24 Ų | Relates to hydrogen bonding potential and permeability. |
| Number of Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |
| Number of Hydrogen Bond Acceptors | 1 (Nitrogen atom) | Influences solubility and binding interactions. |
| Number of Rotatable Bonds | 3 | Relates to conformational flexibility. |
Note: The values in this table are estimations based on the chemical structure and may vary slightly depending on the calculation software used.
The presence of the fluoromethyl group is expected to influence the electronic properties and lipophilicity of the molecule compared to its non-fluorinated analogue. Fluorine substitution often leads to increased metabolic stability and can modulate the pKa of the piperidine nitrogen, affecting its binding characteristics.
Drug-Likeness:
A common method to assess drug-likeness is the application of Lipinski's Rule of Five. This rule provides a set of simple physicochemical parameters that are often met by orally active drugs.
Lipinski's Rule of Five Analysis for this compound:
| Rule | Parameter | Value for Compound | Compliance |
| 1 | Molecular Weight ≤ 500 Da | ~209.28 Da | Yes |
| 2 | LogP ≤ 5 | ~3.0-3.5 | Yes |
| 3 | Hydrogen Bond Donors ≤ 5 | 0 | Yes |
| 4 | Hydrogen Bond Acceptors ≤ 10 | 1 | Yes |
Based on this analysis, "this compound" fully complies with Lipinski's Rule of Five, suggesting that it possesses favorable physicochemical properties for oral bioavailability. The low molecular weight and moderate lipophilicity fall well within the desired range for drug candidates. The absence of hydrogen bond donors and the presence of a single acceptor also contribute to its drug-like profile.
Future Directions and Emerging Research Opportunities in N Benzylpiperidine Chemistry
Design and Synthesis of Next-Generation N-Benzylpiperidine Scaffolds
The future of N-benzylpiperidine design lies in the creation of scaffolds with precisely controlled stereochemistry and functionality. The design of 1-Benzyl-2-(fluoromethyl)piperidine exemplifies this approach. The rationale for incorporating a fluoromethyl group is multifaceted; it can act as a bioisostere for other groups, protect adjacent sites from metabolic oxidation, and modulate the basicity (pKa) of the piperidine (B6355638) nitrogen, which is critical for target interaction and pharmacokinetic properties. scienceopen.commdpi.com Furthermore, the fluorine atom's stereoelectronic effects can lock the molecule into a specific conformation, which can be advantageous for binding to a target protein. nih.govnih.gov
The synthesis of such next-generation scaffolds requires advanced and efficient chemical methods. Based on established routes for analogous 2-(trifluoromethyl)piperidines, several promising synthetic strategies could be developed for this compound. benthamdirect.commdpi.com
Key Synthetic Approaches:
| Synthetic Strategy | Description | Key Advantages | Relevant Analogs |
| Asymmetric Hydrogenation | Hydrogenation of a corresponding 1-benzyl-2-(fluoromethyl)pyridine precursor using a chiral transition-metal catalyst. This method is highly atom-economical. | High enantiomeric excess, direct route to chiral product. | 2-(Trifluoromethyl)pyridine |
| Intramolecular Mannich Reaction | A diastereoselective cyclization starting from an acyclic amine containing the fluoromethyl group, which condenses with an aldehyde to form an iminium ion intermediate that subsequently cyclizes. mdpi.com | High diastereoselectivity, builds the ring from simple precursors. | Trifluoromethyl amines mdpi.com |
| Ring Expansion | Starting from a smaller ring, such as a fluoromethylated prolinol derivative, a ring expansion reaction can proceed via an aziridinium (B1262131) intermediate to form the six-membered piperidine ring. scienceopen.com | Access to specific stereoisomers from readily available chiral starting materials like L-proline. | Trifluoromethylprolinol |
| Dearomatization-Hydrogenation (DAH) | A one-pot process involving the rhodium-catalyzed dearomatization of a fluorinated pyridine (B92270) followed by hydrogenation to yield a highly substituted, all-cis-fluorinated piperidine. nih.gov | One-pot efficiency, high diastereoselectivity for complex multifluorinated systems. nih.gov | Fluoropyridines nih.gov |
These methods provide a robust toolkit for accessing not just the parent compound but a diverse library of derivatives with substitutions on either the benzyl (B1604629) or piperidine rings, enabling thorough structure-activity relationship (SAR) studies.
Exploration of Novel Biological Targets for Therapeutic Intervention
The N-benzylpiperidine moiety is present in drugs targeting a wide array of biological systems. By combining this privileged scaffold with a fluoromethyl group, This compound and its derivatives become prime candidates for exploring novel therapeutic interventions, particularly in complex diseases requiring multi-target approaches. rsc.org Based on the known activities of structurally similar compounds, several key biological targets can be proposed for future investigation.
Potential Therapeutic Targets and Applications:
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Analogous Compounds |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), β-secretase-1 (BACE-1), Sigma-1 Receptor (S1R), Monoacylglycerol Lipase (B570770) (MAGL) | N-benzylpiperidine derivatives are potent inhibitors of AChE and BACE-1 for Alzheimer's disease. nih.gov Piperidine structures show high affinity for S1R, and benzylpiperidines are effective MAGL inhibitors for neurological disorders. nih.govunisi.it |
| Cancer | Farnesyltransferase (FTase), Androgen Receptor | Piperidine derivatives are potent FTase inhibitors with anticancer activity. acs.org A related 2-(trifluoromethyl)piperidine (B127925) scaffold has been investigated for its ability to degrade the androgen receptor, relevant in hormone-sensitive cancers. |
| Inflammatory Pain | Soluble Epoxide Hydrolase (sEH), Phosphodiesterase 4 (PDE4) | Compounds with a 2-(trifluoromethyl)piperidine structure have been identified as potent dual inhibitors of sEH and PDE4, which are key enzymes in inflammatory pain pathways. |
| Infectious Diseases | Various bacterial and fungal targets | The piperidine nucleus is a common feature in compounds with demonstrated antibacterial and antifungal properties. researchgate.net |
The unique electronic properties of the fluoromethyl group could enhance binding affinity or selectivity for these targets compared to non-fluorinated counterparts, potentially leading to drugs with improved efficacy.
Integration of Advanced Computational Modeling for Rational Drug Design
Computational modeling is an indispensable tool for accelerating drug discovery by predicting molecular properties and interactions, thereby guiding synthetic efforts toward the most promising candidates. For a novel compound like This compound , a multi-faceted computational approach would be crucial for its development.
Computational Workflow:
Conformational Analysis: Techniques like Density Functional Theory (DFT) would be used to understand the intrinsic conformational preferences of the fluorinated piperidine ring. nih.govnih.gov Understanding the most stable chair conformations and the orientation of the fluoromethyl group (axial vs. equatorial) is fundamental to predicting how the molecule will present itself to a biological target. nih.gov
Molecular Docking: Once potential biological targets are identified (as in section 6.2), molecular docking simulations can predict the binding mode and affinity of the compound within the target's active site. nih.govrsc.org This allows for a virtual screening of interactions with key amino acid residues and helps prioritize which derivatives to synthesize.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, assessing the stability of the predicted binding pose and revealing crucial interactions that are not apparent from static docking models. nih.gov
In Silico ADMET Prediction: Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissADME can predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity. nih.govclinmedkaz.org This early assessment helps to identify potential liabilities, such as poor blood-brain barrier penetration or metabolic instability, that can be addressed through further chemical modification. nih.gov
This integrated computational strategy enables a truly rational design process, saving significant time and resources by focusing experimental work on compounds with the highest probability of success.
Development of Sustainable and Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. Future research into the synthesis of This compound and related compounds will undoubtedly focus on developing more sustainable and efficient processes.
Key areas for green chemistry development include:
Catalyst Innovation: The use of reusable heterogeneous catalysts, such as palladium on carbon for hydrogenation steps, is a cornerstone of green synthesis. acs.org Research into novel, more robust, and selective catalysts that can be easily recovered and recycled will reduce metal waste and processing costs. The development of catalysts tolerant to air and moisture simplifies reaction setups and reduces the need for inert atmospheres and anhydrous solvents. acs.org
One-Pot Reactions: Multi-step syntheses that are consolidated into a single reaction vessel, often called one-pot or tandem reactions, significantly reduce solvent usage, purification steps, and waste generation. nih.gov The dearomatization-hydrogenation (DAH) process for creating fluorinated piperidines is a prime example of such an efficient strategy. nih.gov
Alternative Solvents and Reaction Conditions: Moving away from volatile and hazardous organic solvents is a major goal. Research into using greener solvents, such as deep eutectic solvents (DES), or even water-driven procedures, is gaining traction for the synthesis of piperidine rings. mdpi.comcas.org Additionally, the use of alternative energy sources like microwave irradiation or sonication can often accelerate reactions and improve yields, leading to more efficient processes. benthamdirect.com
By integrating these green chemistry approaches, the next generation of N-benzylpiperidine synthesis can be not only more innovative in the molecules it produces but also more responsible in its execution.
Q & A
Basic: What are the standard analytical methods for confirming the structure of 1-Benzyl-2-(fluoromethyl)piperidine?
Answer: Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions, particularly the fluoromethyl and benzyl groups. For example, in related piperidine derivatives, ¹H NMR distinguishes coupling patterns between adjacent protons (e.g., splitting due to fluorine in fluoromethyl groups), while ¹³C NMR identifies quaternary carbons and heteroatom environments . High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95% by peak area), and elemental analysis validates stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Basic: What safety protocols are critical when handling this compound?
Answer: The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure per EU-GHS/CLP). Lab handling requires fume hoods , nitrile gloves , and closed systems to minimize aerosol formation. Emergency protocols should include immediate decontamination with water and access to medical evaluation for accidental exposure. Toxicity data suggest prioritizing waste neutralization via hydrolysis under basic conditions .
Advanced: How can QSAR models optimize the design of derivatives with enhanced bioactivity?
Answer: Quantitative Structure-Activity Relationship (QSAR) analysis identifies molecular descriptors (e.g., logP, polar surface area) critical for target binding. For phenyl piperidines, ADMET Predictor™ software has been used to correlate lipophilicity with blood-brain barrier permeability and metabolic stability. For example, fluorinated analogs with balanced logP (2–3) show improved CNS penetration. Advanced models incorporate 3D pharmacophore mapping to prioritize substitutions at the 2-fluoromethyl position for steric compatibility with target receptors .
Advanced: How can regioselectivity challenges during fluoromethyl group introduction be addressed?
Answer: Fluorination reagents like Fluolead™ or DAST influence regioselectivity. In piperidine systems, competing ring expansion (e.g., pyrrolidine → piperidine) can occur. For 2-fluoromethyl derivatives, low temperatures (0–5°C) and excess fluorinating agent (1.5–2 eq) suppress side reactions. Kinetic studies suggest that steric hindrance at the 2-position favors fluoromethylation over competing pathways .
Advanced: How to resolve contradictions in NMR data during structural elucidation?
Answer: Ambiguities in proton splitting (e.g., overlapping signals) require 2D NMR techniques (COSY, HSQC) to assign coupling networks. For fluorinated analogs, ¹⁹F NMR clarifies substituent orientation. In cases of tautomerism (e.g., keto-enol equilibria), deuterated solvents (DMSO-d₆) and variable-temperature NMR can stabilize predominant forms .
Advanced: What green chemistry approaches improve synthetic efficiency for this compound?
Answer: Water-based reactions (e.g., aqueous-phase reductive amination) reduce organic solvent use. For this compound, substituting sodium triacetoxyborohydride (STAB) with catalytic hydrogenation (H₂/Pd-C) in ethanol improves atom economy (yield >80%). Solvent recovery systems (e.g., rotary evaporation with cold traps) minimize waste .
Advanced: How to troubleshoot LC-MS/MS detection of trace impurities in pharmacokinetic studies?
Answer: Use Purospher® STAR columns with pH-stable C18 phases to resolve polar degradants. Mobile phase additives (e.g., 1-methyl piperidine) enhance peak symmetry but may suppress ionization. For fluorinated analogs, negative-ion ESI mode improves sensitivity. Method validation should include spike-recovery experiments (90–110%) for metabolites and degradation products .
Advanced: What strategies enhance the drug-likeness of piperidine-based candidates?
Answer: Balancing lipophilicity (cLogP 2–3) and polar surface area (<80 Ų) optimizes permeability and solubility. Introducing fluoromethyl groups increases metabolic stability by blocking CYP450 oxidation sites. In silico screening (e.g., SwissADME) predicts bioavailability, while prodrug strategies (e.g., esterification) improve oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
